molecular formula C19H22N2OS B1196121 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE CAS No. 32484-50-7

1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE

Cat. No.: B1196121
CAS No.: 32484-50-7
M. Wt: 326.5 g/mol
InChI Key: LJDRCIHLYQOFIR-UHFFFAOYSA-N
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Description

1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is particularly interesting due to its unique structure, which combines a thioxanthene core with a diethylaminoethylamino side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid derivatives, under acidic conditions.

    Introduction of the Diethylaminoethylamino Side Chain: The diethylaminoethylamino side chain can be introduced through nucleophilic substitution reactions. For example, the reaction of a thioxanthene derivative with 2-(diethylamino)ethylamine under basic conditions can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioxanthene core can yield dihydrothioxanthenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothioxanthenes.

    Substitution: Various substituted thioxanthenes.

Scientific Research Applications

1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Thioxanthene derivatives are known for their pharmacological properties, including antipsychotic and anti-inflammatory activities.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethylamino side chain can facilitate binding to specific sites, while the thioxanthene core can modulate the activity of the target. This compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

    1-((2-(Diethylamino)ethyl)amino)-9H-xanthen-9-one: Similar structure but lacks the sulfur atom in the core.

    1-((2-(Diethylamino)ethyl)amino)-9H-dibenzothiophen-9-one: Similar structure but with a different arrangement of aromatic rings.

Uniqueness: 1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE is unique due to the presence of both the thioxanthene core and the diethylaminoethylamino side chain. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-21(4-2)13-12-20-15-9-7-11-17-18(15)19(22)14-8-5-6-10-16(14)23-17/h5-11,20H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDRCIHLYQOFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C(=CC=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186214
Record name 4-Desmethyllucanthone
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32484-50-7
Record name 1-[[2-(Diethylamino)ethyl]amino]-9H-thioxanthen-9-one
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Record name 1-[[2-(diethylamino)ethyl]amino]-9H-thioxanthen-9-one
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